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Compound of Interest

Compound Name: (+)-Apoverbenone

Cat. No.: B2804160

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(+)-Apoverbenone, with its rigid bicyclic framework and inherent chirality, has emerged as a
valuable and versatile chiral building block in modern organic synthesis. Its utility spans a
range of applications, most notably in the stereocontrolled construction of complex molecules
such as cannabinoids and various natural products. This guide provides a comprehensive
overview of (+)-Apoverbenone, including its physicochemical properties, detailed synthetic
protocols, and its application in key stereoselective reactions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of (+)-Apoverbenone is
crucial for its effective use and characterization. The following tables summarize key
guantitative data for this chiral synthon.

Table 1: Physicochemical Properties of (+)-Apoverbenone
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Property Value Reference
(1R,5R)-6,6-

IUPAC Name dimethylbicyclo[3.1.1]hept-3- [1]
en-2-one

CAS Number 35408-03-8 [1]

Molecular Formula CoH120 [1]

Molecular Weight 136.19 g/mol [1]

Boiling Point 201.5+7.0 °C (Predicted) [2]

Density 1.020+0.06 g/cm3 (Predicted) [2]

Colorless to yellow clear
Appearance ] o [3]
viscous liquid (est.)

Table 2: Spectroscopic Data of (+)-Apoverbenone

Spectroscopy Data

1H NMR Data not explicitly found in search results.
13C NMR Data not explicitly found in search results.
IR (Infrared) Data not explicitly found in search results.
Mass Spec Data not explicitly found in search results.

Note: While specific spectral data was not located in the initial searches, the provided
references indicate the techniques used for characterization. Researchers should refer to
experimental publications for detailed spectral assignments.

Synthesis of (+)-Apoverbenone

The most prevalent and efficient method for the synthesis of optically active (+)-Apoverbenone
starts from the readily available chiral precursor, (+)-nopinone, which is itself derived from (-)-3-
pinene. The key transformation involves a sulfenylation-dehydrosulfenylation sequence to
introduce the a,B3-unsaturation.
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Experimental Protocol: Synthesis of (+)-Apoverbenone
from (+)-Nopinone

This protocol is based on the widely adopted sulfenylation-dehydrosulfenylation methodology.

Step 1: Sulfenylation of (+)-Nopinone

To a solution of (+)-nopinone in an appropriate aprotic solvent (e.g., tetrahydrofuran) under
an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium
diisopropylamide (LDA) at a low temperature (e.g., -78 °C) to generate the corresponding
lithium enolate.

After stirring for a suitable time to ensure complete enolate formation, a sulfenylating agent,
such as diphenyl disulfide, is added to the reaction mixture.

The reaction is allowed to warm to room temperature and stirred until completion, which can
be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium
chloride and the product is extracted with an organic solvent (e.g., diethyl ether).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure to yield the crude a-phenylthionopinone.

Step 2: Oxidation to the Sulfoxide

The crude a-phenylthionopinone is dissolved in a suitable solvent such as methanol.

An oxidizing agent, for instance, sodium periodate (NalOa4) in aqueous methanol, is added to
the solution. The use of NalOa is preferred to avoid acidic byproducts that can lead to side
reactions like the Pummerer rearrangement.

The reaction mixture is stirred at room temperature until the oxidation is complete (monitored
by TLC).

The resulting mixture of diastereomeric sulfoxides is worked up by removing the solvent and
extracting the product with an organic solvent.
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Step 3: Dehydrosulfenylation (Syn-elimination)

The purified mixture of sulfoxides is dissolved in a high-boiling point solvent like toluene.
e An excess of a mild base, such as potassium carbonate (K2COs), is added to the solution.

o The mixture is heated to reflux (around 120 °C) to induce syn-elimination of the
phenylsulfinyl group.

e The reaction progress is monitored by TLC until all the sulfoxide has been consumed.

 After cooling to room temperature, the solid base is filtered off, and the solvent is evaporated
under reduced pressure.

e The crude (+)-Apoverbenone is then purified by vacuum distillation or column
chromatography to afford the final product in high yield and optical purity.
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Caption: Synthesis of (+)-Apoverbenone from (+)-Nopinone.

Applications in Enantioselective Synthesis

(+)-Apoverbenone's rigid, chiral scaffold makes it an excellent starting material for the
stereocontrolled synthesis of complex molecules. Its enone functionality allows for participation
in key carbon-carbon bond-forming reactions with a high degree of facial selectivity.

Diels-Alder Reactions

As a chiral dienophile, (+)-Apoverbenone undergoes [4+2] cycloaddition reactions with various
dienes to produce optically active tricyclic compounds. The facial selectivity is dictated by the
steric hindrance of the gem-dimethyl bridge, directing the approach of the diene to the less
hindered face of the double bond. These reactions often proceed with high diastereoselectivity,
particularly when catalyzed by Lewis acids.
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Conjugate Addition Reactions

The a,B-unsaturated ketone system in (+)-Apoverbenone is susceptible to 1,4-conjugate
addition of nucleophiles. This reaction has been extensively utilized in the enantioselective
synthesis of cannabinoids. Organocuprate reagents, for example, add to the enone with high
stereoselectivity, transferring the chirality of (+)-Apoverbenone to the newly formed
stereocenter.

Experimental Protocol: Conjugate Addition for
Cannabinoid Synthesis (General Procedure)

¢ In a flame-dried flask under an inert atmosphere, prepare the organocuprate reagent by
reacting an appropriate organolithium or Grignard reagent with a copper(l) salt (e.g., Cul or
CuCN) in an ethereal solvent like diethyl ether or tetrahydrofuran at low temperature.

e In a separate flask, dissolve (+)-Apoverbenone in the same solvent.
¢ Cool the solution of (+)-Apoverbenone to a low temperature (e.g., -78 °C).

o Slowly add the freshly prepared organocuprate reagent to the solution of (+)-
Apoverbenone.

o The reaction mixture is stirred at low temperature for a specified period, and the progress is
monitored by TLC.

o Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium
chloride.

e The product is extracted with an organic solvent, and the combined organic layers are
washed, dried, and concentrated.

e The resulting adduct can then be further elaborated to the target cannabinoid through
subsequent chemical transformations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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